
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide, also known as LY294002, is a widely used chemical compound in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in the regulation of cell growth, survival, and metabolism.
作用机制
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide exerts its inhibitory effect on PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and generating phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a crucial signaling molecule that activates downstream effectors, such as Akt and mTOR, which promote cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PI3K by (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide has several biochemical and physiological effects. It reduces the levels of PIP3, which in turn inhibits the activation of downstream effectors, such as Akt and mTOR. This leads to the inhibition of cell growth and survival. It also affects various physiological processes, such as insulin signaling, inflammation, and immune response.
实验室实验的优点和局限性
The advantages of using (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide in lab experiments are its potency and selectivity for PI3K inhibition. It is also readily available and easy to use. However, it has some limitations, such as its poor solubility in aqueous solutions, which requires the use of organic solvents. It also has a short half-life and can be rapidly metabolized in vivo, which limits its use in animal studies.
未来方向
There are several future directions for the use of (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide in scientific research. One direction is to study its role in the regulation of autophagy, a cellular process that degrades damaged or unwanted cellular components. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and inflammation. Finally, the development of more potent and selective PI3K inhibitors based on the structure of (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide is another promising direction for future research.
Conclusion:
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide is a potent and selective inhibitor of PI3K that has been extensively used in scientific research. Its inhibitory effect on PI3K has several biochemical and physiological effects, such as the inhibition of cell growth and survival. Although it has some limitations, its potency and selectivity make it a valuable tool for studying the role of PI3K in various physiological processes and diseases. Future research directions include the study of its role in autophagy, its potential as a therapeutic agent, and the development of more potent and selective PI3K inhibitors.
合成方法
The synthesis of (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide is a multi-step process that involves the reaction of 4-morpholin-4-ylphenylamine with maleic anhydride, followed by the reduction of the resulting maleamic acid with sodium borohydride. The final product is obtained after purification through column chromatography.
科学研究应用
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide has been extensively used in scientific research as a potent and selective inhibitor of PI3K. It has been shown to inhibit the growth and survival of various cancer cells, including breast, prostate, and lung cancer cells. It has also been used to study the role of PI3K in various physiological processes, such as insulin signaling, inflammation, and immune response.
属性
IUPAC Name |
(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-13(18)5-6-14(19)16-11-1-3-12(4-2-11)17-7-9-20-10-8-17/h1-6H,7-10H2,(H2,15,18)(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHGGKXLWIYPP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

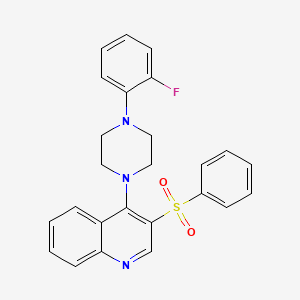
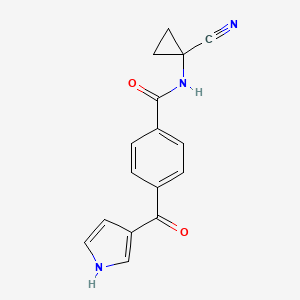
![1-(cyclohexanecarbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2891627.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2891628.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2891635.png)
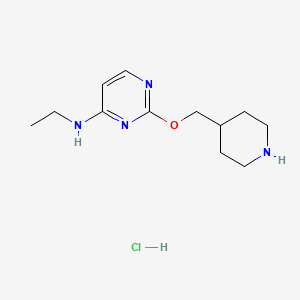
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluoromethoxy)phenyl)amino)formamide](/img/structure/B2891637.png)

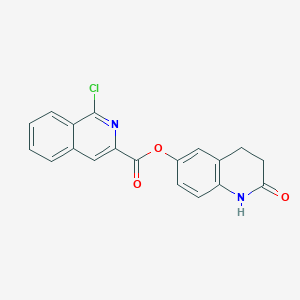
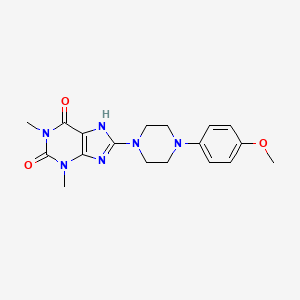
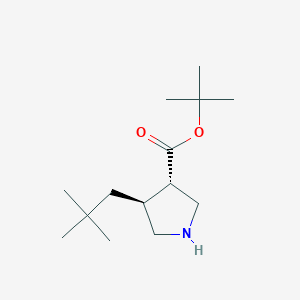
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2891644.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2891647.png)